molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1797184-23-6

N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Cat. No. B2578218
CAS RN: 1797184-23-6
M. Wt: 272.283
InChI Key: QSISXBNECZQRAC-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have been studied for their potential antitubercular properties .


Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . For instance, one method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, is characterized by a 7-deazapurine ring . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives are typically characterized by the formation of a 7-deazapurine ring . The specific reactions and conditions can vary depending on the desired substitutions at the C-4 position of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can vary depending on their specific substitutions . For instance, the most potent derivatives in one study had a ClogP value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

One significant application of related compounds involves the inhibition of the Met kinase superfamily, demonstrating potent and selective inhibition properties. Such compounds have shown promising results in tumor stasis in preclinical models, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Transcription Factor Inhibition

Another area of research focuses on inhibiting transcription factors such as NF-kappaB and AP-1. By modifying the pyrimidine portion of specific compounds, researchers aim to improve oral bioavailability and enhance activity against these transcription factors, which are critical in inflammatory and cancer processes (Palanki et al., 2000).

Nucleoside Analogues and Oligonucleotide Synthesis

Compounds with a pyrimidine core have been utilized in the synthesis of nucleoside analogues and oligonucleotides, playing a role in genetic research and potential therapeutic applications. These studies involve the development of cyclic N-acylphosphoramidites for oligothymidylyl- and oligodeoxycytidylyl-phosphorothioates, contributing to advancements in nucleic acid chemistry (Wilk et al., 2000).

Structural and Synthetic Chemistry

Research on dihydropyrimidine compounds has also contributed to structural chemistry, with studies on the crystal structures of novel chiral dihydropyrimidines. These findings are crucial for understanding the stereochemistry of these compounds and their potential biological activities (Elliott et al., 1998).

Polyamides and Polyimides Synthesis

Additionally, pyrimidine derivatives have been incorporated into the synthesis of rigid-rod polyamides and polyimides, indicating their utility in material science and engineering. These polymers exhibit excellent thermooxidative stability, highlighting the diverse applications of pyrimidine-based compounds beyond pharmacology (Spiliopoulos et al., 1998).

Future Directions

The future directions for research on “N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and similar compounds could include further exploration of their antitubercular properties . Additionally, more studies could be conducted to optimize their synthesis and improve their drug-likeness .

properties

IUPAC Name

N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISXBNECZQRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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